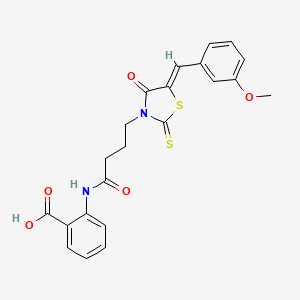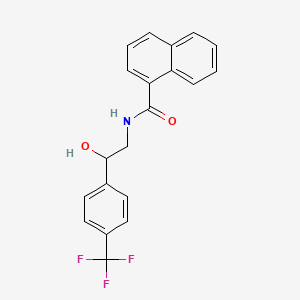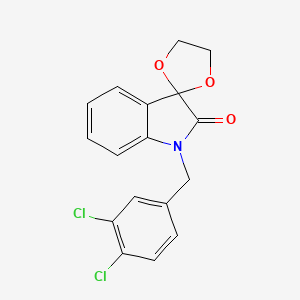![molecular formula C23H22N4O5 B2761500 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1226431-61-3](/img/new.no-structure.jpg)
1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound known for its intriguing structure and diverse range of applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a benzodioxol group, and a quinazoline core, making it a valuable subject of study for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione involves a multi-step process. Typically, the synthesis starts with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and benzodioxol group. Key reactions in this process include cyclization, condensation, and substitution reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, emphasizing high yield and purity. Catalysts and specific reaction conditions, such as temperature and pH control, are optimized to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often producing oxygenated derivatives.
Reduction: Formation of reduced forms, potentially altering the quinazoline core.
Substitution: Replacing functional groups, especially at the benzodioxol and oxadiazole positions.
Common Reagents and Conditions: Reactions involving this compound commonly use reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. Conditions like solvent choice, temperature, and reaction time are critical for optimizing these reactions.
Major Products: Major products from these reactions include oxidized derivatives with enhanced biological activity, reduced forms with different pharmacological properties, and substituted compounds with modified chemical behavior.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, the compound has shown promise in various assays due to its potential therapeutic properties. It is often investigated for its ability to interact with biological macromolecules.
Medicine: Medical research focuses on its potential as a drug candidate. Its multi-functional nature provides opportunities for developing treatments for a range of diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and advanced coatings, due to its chemical stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxol and oxadiazole groups play crucial roles in these interactions, modulating biochemical pathways and leading to the compound's observed effects. Detailed studies have shown that the quinazoline core can enhance binding affinity, making it a potent molecule for targeted applications.
Comparación Con Compuestos Similares
Quinazoline derivatives
Benzodioxol-containing compounds
Oxadiazole-based molecules
Propiedades
Número CAS |
1226431-61-3 |
|---|---|
Fórmula molecular |
C23H22N4O5 |
Peso molecular |
434.452 |
Nombre IUPAC |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3 |
Clave InChI |
IDZFWPCACVMJBJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)

![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)


![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)
![N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride](/img/structure/B2761429.png)
![1-Methyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2761430.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2761431.png)
![N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2761433.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2761434.png)
![5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2761435.png)
![2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2761440.png)
